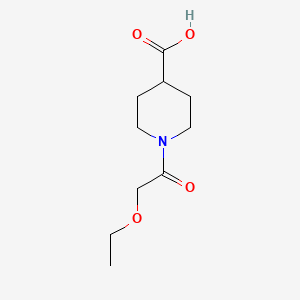

1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-ethoxyacetyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-2-15-7-9(12)11-5-3-8(4-6-11)10(13)14/h8H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSLSQLHRCZXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649324 | |

| Record name | 1-(Ethoxyacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042796-13-3 | |

| Record name | 1-(Ethoxyacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Ethoxyacetyl)piperidine-4-carboxylic acid chemical properties

An In-depth Technical Guide to 1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Abstract

This compound (CAS No. 1042796-13-3) is a bifunctional organic compound featuring a piperidine scaffold, a common motif in medicinal chemistry.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectral characterization, reactivity, and potential applications for researchers in drug discovery and development. The molecule's structure, incorporating a carboxylic acid handle and a flexible N-acyl group, makes it a versatile building block for creating compound libraries and exploring structure-activity relationships (SAR).

Chemical Identity and Physicochemical Properties

This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. The core piperidine ring is N-acylated with an ethoxyacetyl group. This substitution imparts specific steric and electronic properties that can influence its binding to biological targets and its pharmacokinetic profile.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1042796-13-3 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | - |

| Storage | Store in a cool, dry place, tightly sealed.[2] | - |

Synthesis and Purification

The synthesis of this compound is most logically achieved through the N-acylation of piperidine-4-carboxylic acid. The parent piperidine can itself be synthesized via the catalytic reduction of pyridine-based precursors.[3][4]

Conceptual Synthesis Workflow

The overall synthetic strategy involves two primary transformations: the reduction of a pyridine ring to a piperidine ring, followed by selective N-acylation.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: N-acylation of Piperidine-4-carboxylic Acid

This protocol describes the laboratory-scale synthesis of the title compound. The causality for using a base is to neutralize the hydrochloric acid generated during the acylation, driving the reaction to completion and preventing protonation of the piperidine nitrogen. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants while being easily removed post-reaction.

Materials:

-

Piperidine-4-carboxylic acid (1.0 eq)

-

Ethoxyacetyl chloride (1.1 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Suspend piperidine-4-carboxylic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

-

Base Addition: Slowly add triethylamine to the suspension. Stir for 15 minutes.

-

Acylation: Add ethoxyacetyl chloride dropwise to the cooled mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Quench the reaction by adding water.

-

Acidify the aqueous layer to pH ~2-3 with 1M HCl.

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Spectral Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A very broad O-H stretch from the carboxylic acid will be present from approximately 2500-3300 cm⁻¹.[5] Two distinct carbonyl (C=O) stretching frequencies are anticipated: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the tertiary amide around 1630-1650 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide key structural information.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Ethoxy Group (-OCH₂CH₃): A triplet around 1.2 ppm (3H) and a quartet around 3.5 ppm (2H).

-

Acetyl Methylene (-C(O)CH₂O-): A singlet around 4.1 ppm (2H).

-

Piperidine Ring Protons: A series of complex multiplets, typically between 1.5 and 3.8 ppm.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carbonyl Carbons (-C=O): Two signals in the range of 165-180 ppm.

-

Piperidine Ring Carbons: Signals typically between 25-55 ppm.

-

Ethoxy & Acetyl Carbons: Signals for the -CH₂- and -CH₃ groups of the ethoxy moiety and the acetyl methylene carbon will appear in the aliphatic region.

-

Chemical Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in synthetic and medicinal chemistry.

Reactivity Profile

The molecule possesses two primary reactive sites: the carboxylic acid and the tertiary amide.

-

Carboxylic Acid Group: This functional group is the primary handle for derivatization. It can readily undergo standard transformations such as:

-

Amide Coupling: Reaction with various amines using coupling agents (e.g., EDC, HOBt) to form a diverse library of amides. This is a cornerstone of modern drug discovery for exploring SAR.[6]

-

Esterification: Conversion to esters through reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Tertiary Amide Group: The N-acyl bond is generally robust and stable under most reaction conditions used to modify the carboxylic acid, providing a stable scaffold.

Caption: Key reaction pathways for derivatizing the core molecule.

Applications as a Building Block

Piperidine scaffolds are prevalent in a vast number of FDA-approved drugs due to their favorable physicochemical properties, including improved solubility and metabolic stability. The carboxylic acid moiety in drug candidates can sometimes lead to poor membrane permeability or metabolic liabilities.[7] This molecule serves as an excellent starting point for creating bioisosteric replacements or for use as a functionalized scaffold to which pharmacophoric elements can be attached. Its utility lies in its ability to introduce a specific, flexible N-substituent while providing a reactive handle for library synthesis.

Safety and Handling

-

General Precautions: Use in a well-ventilated area or a chemical fume hood.[8] Avoid breathing dust, vapor, or mist.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side shields.

-

Hazards: The compound is expected to cause skin and serious eye irritation.[2][10] May cause respiratory irritation.[10]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[8]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its straightforward synthesis, combined with the dual functionality of a reactive carboxylic acid and a stable N-acylated piperidine core, provides a robust platform for the development of novel chemical entities. This guide has detailed its core properties, synthesis, and reactivity to support its application in advanced research and drug development programs.

References

-

PubChem. 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

de Souza, A. S. et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, vol. 2022, Article ID 2164558. Available from: [Link]

-

UBPBio. Safety Data Sheet - 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Available from: [Link]

-

O'Brien, P. et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link]

-

Backer, H. J., & Huisman, H. O. (1949). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 68(5), 400-404. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

University of Calgary. Spectra Problem #7 Solution. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. matrixscientific.com [matrixscientific.com]

- 9. peptide.com [peptide.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Biological activity of piperidine carboxylic acid derivatives.

An In-depth Technical Guide to the Biological Activity of Piperidine Carboxylic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its unique structural and physicochemical properties—including its ability to confer water solubility, act as a hydrogen bond donor/acceptor, and adopt specific conformations to fit into biological targets—make it an invaluable component in drug design.[2] When combined with a carboxylic acid moiety, the resulting piperidine carboxylic acid framework gives rise to derivatives with a remarkable spectrum of biological activities. This guide offers an in-depth exploration of these activities, grounded in mechanistic insights and field-proven experimental methodologies, to serve as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core therapeutic areas where these compounds have shown promise, dissect their structure-activity relationships, and provide actionable protocols for their synthesis and evaluation.

The Piperidine Carboxylic Acid Scaffold: A Hub of Therapeutic Potential

The piperidine heterocycle is a six-membered ring containing one nitrogen atom.[1] The addition of a carboxylic acid group, either directly on the ring or as part of a substituent, creates a versatile scaffold that can interact with a multitude of biological targets through ionic bonds, hydrogen bonds, and hydrophobic interactions. This structural versatility has enabled the development of derivatives targeting a wide range of diseases, from central nervous system (CNS) disorders to infectious diseases and cancer.[2]

The presence of the piperidine motif often enhances a molecule's "druggability" by improving its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and metabolic stability, while often reducing toxicity.[2] The carboxylic acid group, in turn, provides a key interaction point with many biological receptors and a handle for synthetic modification, allowing chemists to fine-tune the compound's properties.

Caption: Core structure and key points for synthetic modification.

Major Biological Activities and Therapeutic Applications

The functional duality of the piperidine ring and the carboxylic acid group allows derivatives to be tailored for a wide range of biological targets.

Central Nervous System (CNS) Disorders

Piperidine derivatives have a profound impact on neuroscience, largely due to their ability to modulate neurotransmitter systems.

2.1.1 GABAergic System Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS.[3] Its signaling is terminated by its reuptake from the synaptic cleft via GABA transporters (GATs). Inhibiting these transporters increases GABAergic tone, a therapeutic strategy for conditions like epilepsy and anxiety.[3]

Nipecotic acid (piperidine-3-carboxylic acid) is a classical GAT inhibitor.[4][5] While its own use is limited by poor blood-brain barrier penetration, it serves as a crucial lead molecule.[6] Lipophilic derivatives have been developed to overcome this limitation, leading to potent anticonvulsant and anxiolytic agents.[3][6] For instance, (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid has been identified as a highly potent mGAT4 inhibitor with significant anticonvulsant activity in mouse models.[3] It's important to note that at high concentrations, nipecotic acid can also directly activate GABA-A receptors, a secondary mechanism that must be considered during experimental design.[7]

Caption: Action of Nipecotic Acid Derivatives at a GABAergic Synapse.

2.1.2 Opioid Receptor Modulation and Analgesia

The piperidine nucleus is essential for the analgesic activity of many opioids, including morphine and fentanyl.[8] This has inspired the synthesis of numerous piperidine derivatives as potent analgesic agents that target opioid receptors, particularly the mu-opioid receptor (MOR).[8] Structure-activity relationship (SAR) studies have shown that substitutions on the piperidine ring are critical for receptor binding and analgesic efficacy.[8]

2.1.3 Multi-Targeting in Neurodegenerative Diseases

In complex diseases like Alzheimer's, multi-target agents are highly sought after. Piperidine carboxylic acid derivatives have been developed to simultaneously address several pathological factors. By amidating nipecotic acid with molecules like ferulic or sinapic acid, researchers have created compounds with antioxidant, anti-inflammatory (lipoxygenase inhibition), and acetylcholinesterase inhibitory activities, making them promising candidates for further optimization against Alzheimer's disease.[4][9]

Antimicrobial and Antiviral Activity

The scaffold's versatility extends to combating infectious diseases.

-

Antibacterial: Derivatives have demonstrated broad-spectrum activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[10][11][12] Specific derivatives have been developed as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, highlighting a validated target for TB therapy.[13]

-

Antiviral: The COVID-19 pandemic spurred research into new antiviral agents. Piperidine carboxylic acid derivatives emerged as potent covalent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication, blocking viral replication in cells with high potency.[14] Other derivatives have shown efficacy against the Influenza A virus.[15]

Anticancer Activity

Piperidine derivatives exhibit significant potential in oncology through diverse mechanisms of action.

-

Cytotoxicity and Apoptosis Induction: Certain derivatives, such as CLEFMA (4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid), induce redox homeostasis imbalance in lung adenocarcinoma cells, leading to cell death.[16]

-

Inhibition of Cell Migration: In prostate cancer models, piperidine treatment has been shown to inhibit cell migration by upregulating E-cadherin and downregulating N-cadherin, key markers of the epithelial-mesenchymal transition (EMT).[16]

-

Tubulin Polymerization Inhibition: The piperidine scaffold has been identified as a promising chemotype for developing potent colchicine binding site inhibitors, which disrupt microtubule dynamics and lead to mitotic arrest in cancer cells.[17]

Anti-inflammatory Activity

Chronic inflammation underlies many diseases. Piperidine carboxylic acid derivatives can modulate inflammatory pathways through several mechanisms.

-

Inhibition of Soluble Epoxide Hydrolase (sEH): sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibiting sEH increases EET levels, producing beneficial anti-inflammatory and vasodilatory effects.[18] Novel piperidine amide derivatives of chromone-2-carboxylic acid have been identified as potent sEH inhibitors.[18]

-

Inhibition of Adhesion Molecules: The upregulation of intercellular adhesion molecule-1 (ICAM-1) is a key step in the inflammatory response, facilitating leukocyte migration to tissues. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][18][19]benzothiazine have been shown to be potent, orally-active inhibitors of ICAM-1 upregulation, demonstrating therapeutic effects in animal models of arthritis and inflammation.[20]

Experimental Design: Synthesis and Biological Evaluation

Synthesizing and evaluating these derivatives requires a systematic approach. The causality behind experimental choices is rooted in establishing a clear, reproducible link between chemical structure and biological function.

General Synthesis Protocol: Amide Coupling

Amide coupling is a robust and common method for derivatizing the carboxylic acid moiety. This self-validating protocol ensures high purity and yield, critical for accurate biological testing.

Objective: To synthesize a piperidine-4-carboxamide derivative from a protected piperidine-4-carboxylic acid and a primary amine.

Rationale: This method is chosen for its high efficiency and broad substrate scope. Using a coupling agent like HATU minimizes side reactions and allows the reaction to proceed under mild conditions, preserving sensitive functional groups. Boc protection of the piperidine nitrogen prevents self-coupling and allows for later modification at that site if desired.

Step-by-Step Methodology:

-

Carboxylic Acid Activation:

-

Dissolve 1.0 equivalent of N-Boc-piperidine-4-carboxylic acid in anhydrous dimethylformamide (DMF).

-

Add 1.1 equivalents of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution.

-

Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester. Causality: HATU converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.

-

-

Amine Coupling:

-

Add 1.05 equivalents of the desired primary amine to the reaction mixture.

-

Continue stirring at room temperature for 16-24 hours. Causality: The amine nucleophilically attacks the activated ester, displacing the leaving group to form the stable amide bond.

-

-

Workup and Purification:

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the pure Boc-protected amide. Causality: The aqueous workup removes unreacted reagents and water-soluble byproducts. Chromatography separates the target compound from any remaining impurities based on polarity.

-

-

Boc Deprotection (Optional):

-

Dissolve the purified product in a solution of 4M HCl in 1,4-dioxane.

-

Stir at room temperature for 30-60 minutes.

-

Concentrate the mixture under reduced pressure to yield the final piperidine-4-carboxamide derivative as its hydrochloride salt. Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the piperidine nitrogen.

-

Biological Evaluation Protocol: In Vitro sEH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human soluble epoxide hydrolase (sEH).

Rationale: This fluorometric assay is a high-throughput, sensitive, and reliable method for quantifying enzyme activity. It uses a substrate that becomes fluorescent only after being hydrolyzed by sEH, providing a direct measure of enzyme turnover. The protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme) controls.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

-

Prepare a solution of recombinant human sEH in a suitable buffer (e.g., Bis-Tris/HCl buffer, pH 7.0).

-

Prepare a solution of the fluorogenic substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), in buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 2 µL of the test compound dilution (or DMSO for the positive control).

-

Add 100 µL of the sEH enzyme solution to all wells except the negative control (add buffer instead).

-

Pre-incubate the plate at 37°C for 10 minutes. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

-

Initiate the reaction by adding 100 µL of the CMNPC substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the increase in fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) over a period of 15-30 minutes at 37°C. The rate of fluorescence increase is proportional to the sEH activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data by setting the rate of the positive control (DMSO) to 100% activity and the negative control to 0% activity.

-

Plot the percentage of sEH activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: A typical workflow for drug discovery using piperidine derivatives.

Quantitative Data Summary

To facilitate comparison and analysis, the biological activities of representative piperidine carboxylic acid derivatives from the literature are summarized below.

Table 1: Inhibitory Activity of Selected Derivatives

| Compound Class | Target | Representative Compound | Activity (IC₅₀ / EC₅₀) | Therapeutic Area | Reference |

| Chromone-2-carboxamide | Soluble Epoxide Hydrolase (sEH) | Compound 7 | IC₅₀ = 1.75 µM | Anti-inflammatory | [18] |

| Covalent Hybrid | SARS-CoV-2 PLpro | Compound SB-140 | EC₅₀ = 0.3 nM | Antiviral | [14] |

| Nipecotic Acid Derivative | GABA Transporter 4 (mGAT4) | (S)-DDPM-3960 | pIC₅₀ = 6.59 | CNS (Anticonvulsant) | [3] |

| Nipecotate Amide | Acetylcholinesterase | Compound 3 (Ferulic Acid Amide) | IC₅₀ = 47 µM | CNS (Neurodegeneration) | [4][9] |

| Pyrazinobenzothiazine | ICAM-1 Upregulation | Compound 2q (ER-49890) | Potent Oral Activity | Anti-inflammatory | [20] |

Conclusion and Future Directions

The piperidine carboxylic acid scaffold is undeniably a powerful and versatile platform in modern drug discovery. Its derivatives have demonstrated a vast range of potent biological activities, leading to promising agents for treating CNS disorders, cancer, inflammation, and infectious diseases. The inherent "druggability" of the piperidine ring, combined with the synthetic tractability of the carboxylic acid group, provides a robust framework for generating diverse chemical libraries and optimizing lead compounds.

Future research will likely focus on several key areas:

-

Target Selectivity: Enhancing selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Multi-Target Ligands: Rational design of single molecules that can modulate multiple targets simultaneously, a particularly promising strategy for complex multifactorial diseases like Alzheimer's.

-

Novel Delivery Systems: Developing prodrugs and targeted delivery strategies to improve the pharmacokinetic properties and brain penetration of potent CNS-active derivatives.

As our understanding of disease biology deepens and synthetic methodologies advance, the piperidine carboxylic acid scaffold is poised to remain a vital source of new therapeutic agents for years to come.

References

-

Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

Rathnayake, A. D., et al. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. [Link]

-

Varlamov, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

Di Giorgio, A., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Anis, I., et al. (N.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

-

Schön, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

-

Pontiki, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. [Link]

-

Al-Mokadem, A. Z., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. [Link]

-

Walczak, M. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

-

Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][18][19]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. [Link]

-

Islam, R., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

-

Anonymous. (N.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

-

de Fátima, Â., et al. (2011). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. [Link]

-

Jones, S., & Brown, D. A. (2001). Nipecotic acid directly activates GABAA-like ion channels. PMC - PubMed Central. [Link]

-

Pontiki, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. [Link]

-

Titov, M. S., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC - NIH. [Link]

-

Ashrafizadeh, M., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

-

Anonymous. (N.d.). Nipecotic acid – Knowledge and References. Taylor & Francis. [Link]

-

Anonymous. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

-

Islam, R., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

-

Anonymous. (N.d.). Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

-

Singh, A., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. [Link]

- Bang-Andersen, B., et al. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. acgpubs.org [acgpubs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Definitive Structural Elucidation of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid: A Comprehensive ¹H NMR Analysis Guide

An Application Note and Protocol for Researchers

Abstract

1-(Ethoxyacetyl)piperidine-4-carboxylic acid is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and drug development due to its prevalence in pharmacologically active compounds. As a bifunctional molecule, it serves as a valuable building block in synthetic chemistry. Accurate structural confirmation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool. This application note provides a detailed, experience-driven guide to the ¹H NMR analysis of this compound. We will delve into the theoretical underpinnings of the expected spectrum, present a robust experimental protocol for sample preparation and data acquisition, and offer a systematic approach to spectral interpretation. This guide is intended for researchers, chemists, and quality control scientists who require a definitive method for the structural characterization of this molecule.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is the foundation for any spectral analysis. This compound, with the molecular formula C₁₀H₁₇NO₄[1], possesses several distinct proton environments. The presence of an amide bond introduces the possibility of rotational isomers (rotamers), which can lead to signal broadening or the appearance of duplicate peaks for adjacent protons. The piperidine ring itself exists in a dynamic chair conformation. For the purpose of this guide, we have systematically labeled the unique proton groups as shown below.

Caption: Molecular structure with labeled proton environments (Ha-Hg).

Theoretical Basis for Spectral Interpretation

The chemical shift of a proton is highly sensitive to its local electronic environment. The deshielding effect of nearby electronegative atoms (O, N) and anisotropic effects from π-systems (C=O) cause signals to shift downfield (to a higher ppm value)[2].

-

Carboxylic Acid Proton (Hd): The proton of a carboxylic acid is typically the most deshielded proton in a molecule, appearing far downfield. Its chemical shift is expected in the 10-12 ppm range, often as a broad singlet due to hydrogen bonding and exchange phenomena[2][3].

-

Ethoxy Group Protons (Hf, Hg): The methylene protons (Hf) are adjacent to an oxygen atom, placing their expected chemical shift around 3.5-4.5 ppm[4]. They will be split into a quartet by the three neighboring methyl protons (Hg). The methyl protons (Hg) are further from the electronegative oxygen and will appear upfield as a triplet, split by the two methylene protons (Hf).

-

Acetyl Methylene Protons (He): These protons are alpha to both a carbonyl group and an ether oxygen, leading to significant deshielding. Their signal is anticipated to be a singlet around 4.2 ppm.

-

Piperidine Ring Protons (Ha, Hb, Hc): The analysis of the piperidine ring is complex due to its non-planar chair conformation and the potential for slow N-C=O bond rotation.

-

The protons on carbons adjacent to the nitrogen (Ha at C2/C6) are deshielded and will appear downfield. Due to the amide character, these protons are diastereotopic and may appear as two separate signals, potentially broadened or as complex multiplets between 3.0-4.5 ppm.

-

The proton at the C4 position (Hc) is alpha to the carboxylic acid group and is expected to appear in the 2.0-2.9 ppm range[3].

-

The protons at C3/C5 (Hb) are the most shielded of the ring protons and will likely appear as complex multiplets further upfield, typically between 1.4-2.2 ppm.

-

Predicted ¹H NMR Data Summary

Based on established principles and data for analogous structures, the following table summarizes the anticipated ¹H NMR spectral data for this compound.

| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Hd | -COOH | 10.0 - 12.5 | broad singlet (br s) | 1H |

| He | -C(=O)CH₂ O- | ~ 4.2 | singlet (s) | 2H |

| Hf | -OCH₂ CH₃ | ~ 4.1 | quartet (q) | 2H |

| Ha | Piperidine C2-H₂ , C6-H₂ | 3.0 - 4.5 | multiplet (m) | 4H |

| Hc | Piperidine C4-H | 2.3 - 2.8 | multiplet (m) | 1H |

| Hb | Piperidine C3-H₂ , C5-H₂ | 1.4 - 2.2 | multiplet (m) | 4H |

| Hg | -OCH₂CH₃ | ~ 1.2 | triplet (t) | 3H |

Experimental Protocol

This protocol outlines a self-validating procedure for obtaining a high-quality ¹H NMR spectrum. The key is careful sample preparation and the selection of appropriate acquisition parameters.

Materials and Reagents

-

This compound (Sample)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

-

Tetramethylsilane (TMS) as internal standard (if not already in solvent)

-

High-quality 5 mm NMR tubes

-

Pasteur pipettes and bulbs

-

Analytical balance

-

Vortex mixer

Instrumentation

-

NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a proton operating frequency of 300 MHz or higher. Higher fields will provide better signal dispersion, which is advantageous for resolving the complex piperidine multiplets.

Step-by-Step Sample Preparation

Rationale for Solvent Choice: DMSO-d₆ is selected as the solvent because its residual proton signal (around 2.50 ppm) does not typically overlap with key analyte signals, and more importantly, it allows for the observation of the exchangeable carboxylic acid proton (Hd). Using chloroform-d would often lead to the exchange of this proton with trace D₂O, causing its signal to disappear.

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry vial[5].

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Dissolution: Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Workflow

The goal of data acquisition is to achieve a spectrum with a high signal-to-noise (S/N) ratio and sufficient digital resolution.

Caption: Standard workflow from sample preparation to spectral analysis.

Recommended Acquisition Parameters

While optimal parameters can be instrument-specific, the following provides a robust starting point for a standard ¹H experiment[6][7].

| Parameter | Value | Rationale |

| Pulse Program | zg30 | A standard 30° pulse program allows for faster repetition rates without saturating the signals, improving S/N over time. |

| Spectral Width (SW) | ~16 ppm | A range from approximately -2 to 14 ppm ensures all signals, including the downfield acid proton and upfield TMS, are captured. |

| Number of Scans (NS) | 16 to 64 | This range provides a good balance between achieving a strong S/N and experiment time. The S/N ratio improves with the square root of the number of scans[8]. |

| Acquisition Time (AT) | 3-4 s | This duration ensures that the Free Induction Decay (FID) has sufficiently decayed, providing good digital resolution in the final spectrum[9]. |

| Relaxation Delay (D1) | 2-5 s | A sufficient delay allows for nearly complete relaxation of protons back to equilibrium, ensuring accurate integration for quantification. |

Data Processing and Interpretation

-

Fourier Transform (FT): The raw FID signal is converted from a time-domain signal to a frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the residual DMSO-d₅ peak to 2.50 ppm.

-

Integration: The area under each peak is calculated. Set the integral of a well-resolved, unambiguous peak (e.g., the ethoxy methyl triplet, Hg ) to its known proton count (3H). All other integrals will then be relative to this standard, confirming the proton count of each signal.

-

Peak Assignment: Assign each signal in the spectrum to its corresponding proton group based on the predicted chemical shift, multiplicity, and integration, using the table in Section 3 as a guide. Pay close attention to the complex multiplet regions of the piperidine ring. For unambiguous assignment, advanced 2D NMR experiments like COSY and HSQC may be required.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the ¹H NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by leveraging the theoretical predictions for spectral interpretation, researchers can confidently confirm the structure and assess the purity of this important chemical building block. The inherent complexities of the piperidine ring and amide rotamers are noted, providing a complete picture for a thorough analysis.

References

-

PubChem. 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

SIELC Technologies. 1-Acetylpiperidine-4-carboxylic acid. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Proton and C-13 Chemical Shifts. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

University College London. Chemical shifts. Available at: [Link]

-

ResearchGate. Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Available at: [Link]

-

University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters. Available at: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Wikipedia. Isonipecotic acid. Available at: [Link]

-

Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. Available at: [Link]

-

Western University. NMR Sample Preparation. Available at: [Link]

-

ResearchGate. Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups.... Available at: [Link]

-

American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available at: [Link]

-

ResearchGate. 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Available at: [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available at: [Link]

-

University of California, Santa Barbara. NMR Acquisition and Processing. Available at: [Link]

-

Modgraph Consultants Ltd. Proton Chemical Shifts in NMR. Part 16. Available at: [Link]

-

National Institutes of Health. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Available at: [Link]

-

Nanalysis. NMR acquisition parameters and qNMR. Available at: [Link]

-

National Institutes of Health. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available at: [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. Available at: [Link]

-

Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse piperidines. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organomation.com [organomation.com]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Introduction

1-(Ethoxyacetyl)piperidine-4-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its precise structure, featuring a polar carboxylic acid group and a moderately polar N-ethoxyacetyl substituent, necessitates a robust purification strategy to ensure high purity, which is critical for downstream applications in drug discovery and development. This application note provides a comprehensive, step-by-step protocol for the efficient purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). The methodology is grounded in the principles of reversed-phase chromatography, tailored to the specific physicochemical properties of the target molecule.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.

-

Structure and Polarity: this compound (Molecular Formula: C₁₀H₁₇NO₄, Molecular Weight: 215.25 g/mol ) possesses both a hydrophilic carboxylic acid and a more lipophilic ethoxyacetyl group.[1] This amphiphilic nature makes it well-suited for reversed-phase HPLC, where the separation is driven by hydrophobic interactions with a non-polar stationary phase.[2] The polarity is influenced by the ionization state of the carboxylic acid group.

-

Acidity (pKa): The pKa of the carboxylic acid group is estimated to be in the range of 4.0-5.0, similar to other aliphatic carboxylic acids.[3][4] The piperidine nitrogen is part of an amide linkage and is therefore not basic. Controlling the pH of the mobile phase is crucial; maintaining a pH below the pKa (e.g., pH 2.5-3.5) will suppress the ionization of the carboxylate, rendering the molecule more hydrophobic and increasing its retention on a reversed-phase column.[5]

-

UV Absorbance: The primary chromophore in the molecule is the amide bond of the ethoxyacetyl group. Amides typically exhibit a weak UV absorbance at low wavelengths, generally between 200-220 nm. Therefore, a low wavelength should be selected for UV detection to ensure adequate sensitivity.

HPLC Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Caption: Workflow for the purification of this compound.

Detailed Preparative HPLC Protocol

This protocol is designed for the purification of multi-gram quantities of the target compound. It is scalable with appropriate adjustments to column size and flow rates.

Materials and Reagents

-

Crude this compound

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Trifluoroacetic Acid (TFA), HPLC grade

-

Dimethyl Sulfoxide (DMSO), HPLC grade (if needed for solubility)

-

0.45 µm PTFE syringe filters

HPLC System and Parameters

The following table summarizes the recommended HPLC system parameters for the purification.

| Parameter | Recommendation | Justification |

| HPLC System | Preparative HPLC system with a binary gradient pump and UV detector | Capable of delivering high flow rates and handling large sample volumes required for purification. |

| Stationary Phase | C18 silica-based column (e.g., 50 x 250 mm, 10 µm particle size) | C18 provides excellent hydrophobic retention for this moderately polar compound. Larger particle sizes are common in preparative HPLC to reduce backpressure. |

| Mobile Phase A | 0.1% TFA in Water (v/v) | The acidic modifier (TFA) ensures the carboxylic acid is protonated (non-ionized), leading to better retention and peak shape on the C18 column.[5] |

| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency at low wavelengths. The TFA maintains consistent pH and ion-pairing throughout the gradient. |

| Flow Rate | 80-100 mL/min | Appropriate for the recommended column dimension to ensure efficient separation without excessive backpressure. This should be optimized based on the specific system and column. |

| Detection Wavelength | 210 nm | The amide bond in the molecule is expected to absorb at this low wavelength, providing the necessary sensitivity for detection and fraction collection. |

| Column Temperature | Ambient | For many reversed-phase separations of small molecules, ambient temperature is sufficient. Temperature control can be implemented if peak shape issues arise. |

| Injection Volume | Dependent on sample concentration and column loading capacity | This must be determined empirically to avoid overloading the column, which leads to poor separation. A good starting point is to dissolve the crude material at 100-200 mg/mL. |

Step-by-Step Methodology

Step 1: Sample Preparation

-

Dissolution: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is limited, a small amount of DMSO can be used as a co-solvent. Note: Minimize the use of DMSO as it can affect the chromatography.

-

Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC column or system.

Step 2: HPLC Method and Gradient Elution

-

System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.

-

Sample Injection: Inject the filtered sample onto the equilibrated column.

-

Gradient Elution: The following gradient is a starting point and should be optimized based on the initial scouting runs.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Step 3: Fraction Collection

-

Triggering: Set the fraction collector to trigger collection based on the UV signal intensity at 210 nm.

-

Collection: Collect the fractions corresponding to the main peak of the target compound. It is advisable to collect early and late eluting portions of the peak in separate fractions to isolate the purest material.

Step 4: Post-Purification Processing

-

Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.

-

Pooling: Combine the fractions that meet the desired purity specifications.

-

Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator. Note: Acetonitrile and water will evaporate, leaving the compound as a salt with TFA.

-

Final Product Isolation: The resulting residue can be further processed to remove TFA if necessary (e.g., by lyophilization from a dilute HCl solution or by another extraction procedure). Dry the final product under high vacuum to remove any residual solvents.

Conclusion

The protocol described in this application note provides a robust and reliable method for the preparative HPLC purification of this compound. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid, excellent retention and peak shape can be achieved on a standard C18 reversed-phase column. This method is scalable and can be adapted for various purification needs in a drug development setting, ensuring the high purity of this important synthetic intermediate.

References

-

HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes. [Link]

-

Polar Compounds | SIELC Technologies. SIELC Technologies. [Link]

-

HPLC Sample Preparation. Organomation. [Link]

-

Table of Acids with Ka and pKa Values. CLAS. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

-

Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]

The Strategic Utility of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid as a Versatile Chemical Intermediate in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of novel therapeutics, gracing the structures of numerous FDA-approved drugs.[1][2] Its conformational pre-organization and ability to modulate physicochemical properties make it a privileged motif in drug design.[3] Within this esteemed class of building blocks, 1-(Ethoxyacetyl)piperidine-4-carboxylic acid has emerged as a particularly valuable intermediate. Its unique bifunctional nature, featuring a readily activated carboxylic acid and a modifiable N-acyl group, provides a versatile platform for the construction of complex molecular architectures. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate, with a focus on its application in the synthesis of bioactive molecules, particularly in the realm of Factor Xa inhibitors.[4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1042796-13-3 | [5] |

| Molecular Formula | C₁₀H₁₇NO₄ | [5] |

| Molecular Weight | 215.25 g/mol | [5] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in nonpolar solvents. | General knowledge |

| Storage | Store at room temperature in a dry, well-ventilated area. | General knowledge |

| Hazard Identification | Irritant.[6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed. | [6] |

Core Application: Amide Bond Formation in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its capacity to undergo amide bond formation. The carboxylic acid moiety can be readily activated to react with a wide range of primary and secondary amines, enabling the introduction of diverse functionalities and the construction of complex target molecules.[7] This reaction is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in a vast number of pharmaceuticals.[8]

A particularly relevant application of this intermediate is in the synthesis of Factor Xa inhibitors, a class of anticoagulant medications used to treat and prevent blood clots.[4] The piperidine-4-carboxamide core is a common feature in many of these inhibitors.

Mechanistic Rationale for Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt).[9]

The reaction mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Formation of an Active Ester: HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea itself.

-

Nucleophilic Acyl Substitution: The amine nucleophile attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

-

Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and regenerates HOBt.

Experimental Protocol: Synthesis of an N-Aryl-1-(ethoxyacetyl)piperidine-4-carboxamide

This protocol is an adapted general procedure for the synthesis of N-aryl carboxamides, based on established methods for similar piperidine carboxylic acids.[9][10] It provides a robust starting point for the coupling of this compound with a representative aniline derivative.

Materials and Reagents

-

This compound

-

Substituted Aniline (e.g., 4-chloroaniline)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous DCM or DMF (approximately 0.1-0.2 M concentration).

-

Addition of Reagents: To the stirred solution, add the substituted aniline (1.0-1.2 eq.), HOBt (1.1 eq.), and EDC·HCl (1.2 eq.).

-

Base Addition: Slowly add DIPEA or TEA (2.0-3.0 eq.) to the reaction mixture. The addition of a base is crucial to neutralize the HCl salt of EDC and any acid formed during the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-24 hours).

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purification and Characterization

The crude product obtained from the workup typically requires purification to remove any unreacted starting materials and coupling byproducts.

Purification Protocol

-

Chromatography Setup: Prepare a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-aryl-1-(ethoxyacetyl)piperidine-4-carboxamide.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the synthesized amide. The disappearance of the carboxylic acid proton signal (typically >10 ppm) and the appearance of the amide N-H proton signal (typically 7-9 ppm for secondary amides) in the ¹H NMR spectrum are indicative of a successful reaction.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic amide C=O stretch (typically around 1650 cm⁻¹) and an N-H stretch (for secondary amides, around 3300 cm⁻¹).

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its utility is primarily demonstrated through its participation in amide coupling reactions, providing a reliable and efficient means to introduce the piperidine-4-carboxamide scaffold found in numerous drug candidates, including Factor Xa inhibitors. The protocols and guidelines presented in this application note offer a solid foundation for researchers to effectively incorporate this building block into their synthetic strategies, accelerating the drug discovery and development process. The straightforward nature of the amide coupling, coupled with well-established purification and characterization techniques, makes this compound an indispensable tool in the medicinal chemist's arsenal.

References

-

Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link].

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link].

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link].

-

Discovery and development of Factor Xa inhibitors (2015–2022). PMC - NIH. Available at: [Link].

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link].

-

N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. PubMed. Available at: [Link].

- US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents.

-

Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate. Available at: [Link].

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link].

-

A practical synthesis for the key intermediate of apixaban. ResearchGate. Available at: [Link].

- CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. Google Patents.

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link].

-

United States Patent Office - Googleapis.com. Available at: [Link].

-

1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem. Available at: [Link].

- CN102180800A - Synthesis method of aniline compound - Google Patents.

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link].

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. Available at: [Link].

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link].

-

Ethyl piperidine-4-carboxylate - Cheméo. Available at: [Link].

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link].

Sources

- 1. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 4. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. 1042796-13-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]

- 8. growingscience.com [growingscience.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Biological Activity of Novel Compounds

Introduction: The Imperative of Rigorous Experimental Design in Drug Discovery

The journey of a novel compound from a laboratory curiosity to a potential therapeutic is paved with rigorous scientific investigation. At the heart of this endeavor lies the meticulous design and execution of experiments to elucidate its biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement robust in vitro assays. By adhering to the principles outlined herein, researchers can ensure the generation of reliable, reproducible, and translatable data, thereby accelerating the drug discovery pipeline. Modern drug discovery programs are largely centered on target-based screening, aiming to identify compounds that modulate the activity of a target implicated in a human disease.[1] This involves a cascade of in vitro biological assays designed to measure primary activities, selectivity, and cellular toxicity.[1][2]

Pillar 1: Foundational Principles of Assay Design - The Bedrock of Reliable Data

A well-designed experiment is a self-validating system. The choices made during the design phase directly impact the quality and interpretability of the results. This section delves into the fundamental principles that underpin robust assay design.

The "Why": Causality in Experimental Choices

Every element of an experimental design should have a clear rationale. This includes the choice of cell lines, reagents, incubation times, and analytical methods. For instance, the selection of a particular cell line should be justified by its relevance to the disease model or the expression of the target of interest. Similarly, the concentration range of the test compound should be chosen to capture the full dose-response relationship. This emphasis on causality ensures that the experimental setup is fit-for-purpose and that the data generated are meaningful.

Assay Selection: A Strategic Decision

The initial step in evaluating a novel compound is the selection of an appropriate assay. This choice is dictated by the scientific question being addressed and can broadly be categorized into two approaches:

-

Target-Based Assays: These assays are designed to measure the direct interaction of a compound with a specific molecular target, such as an enzyme or a receptor. They are highly specific and provide mechanistic insights into the compound's mode of action.

-

Phenotypic Assays: These assays measure the effect of a compound on the overall phenotype of a cell or organism, without a priori knowledge of the specific target. They are useful for identifying compounds with novel mechanisms of action.

The decision to use a target-based or phenotypic approach depends on the stage of the drug discovery program and the available knowledge about the biological system under investigation.

The Indispensable Role of Controls

Controls are the benchmarks against which the effects of the experimental treatment are measured.[3] They are crucial for ensuring the validity and reliability of the experimental results.[4] There are several types of controls, each serving a specific purpose:[3]

-

Positive Controls: These are substances known to produce the expected effect and are used to confirm that the assay is working correctly.[3][5] For example, in an enzyme inhibition assay, a known inhibitor of the enzyme would be used as a positive control.[6]

-

Negative Controls: These are samples that are not expected to produce any effect and are used to establish a baseline.[3] In a cell-based assay, cells treated with the vehicle (the solvent in which the compound is dissolved) alone serve as a negative control.[7]

-

Blank Controls: These wells contain all the assay components except the cells or the biological material of interest. They are used to measure the background signal of the reagents and ensure there is no contamination.[3]

The appropriate use of controls is a hallmark of a well-designed experiment and is essential for the accurate interpretation of data.

Figure 1: The logical relationship of controls in an experimental design.

Scientific Rigor and Reproducibility: The Cornerstones of Trustworthiness

Scientific rigor is the strict application of the scientific method to ensure robust and unbiased experimental design, methodology, analysis, interpretation, and reporting of results.[8][9] Reproducibility, the ability of an independent researcher to obtain the same results, is a direct consequence of scientific rigor. To enhance rigor and reproducibility, researchers should:

-

Clearly define the experimental design: This includes the number of replicates, the randomization of samples, and the blinding of the experimenter where appropriate.[10]

-

Use well-characterized reagents and cell lines: The source and authentication of all biological and chemical resources should be documented.[11]

-

Follow standardized protocols: Adherence to detailed, written protocols minimizes variability between experiments.

-

Perform appropriate statistical analysis: The statistical methods used should be suitable for the experimental design and the nature of the data.[10][12]

By embracing these principles, researchers can increase confidence in their findings and contribute to the advancement of scientific knowledge.

Pillar 2: The Dose-Response Relationship - A Cornerstone of Pharmacology

The dose-response relationship is a fundamental principle in pharmacology and toxicology that describes the magnitude of the response of a biological system to varying concentrations of a substance.[13][14] Understanding this relationship is critical for characterizing the potency and efficacy of a novel compound.[14]

Understanding Dose-Response Curves

Dose-response data are typically plotted with the concentration of the compound on the x-axis (often on a logarithmic scale) and the response on the y-axis. This results in a sigmoidal curve that provides valuable information about the compound's activity.[13]

Figure 2: A typical sigmoidal dose-response curve.

Key Parameters: IC50 and EC50

Two key parameters are derived from the dose-response curve:

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce a given biological activity by 50%.[15]

-

EC50 (Half-maximal effective concentration): The concentration of a drug that produces 50% of its maximum effect.[15]

These values are crucial for comparing the potency of different compounds and for guiding lead optimization efforts.

Pillar 3: Core In Vitro Assays for Biological Activity Profiling

In vitro assays are indispensable tools for the initial screening and characterization of novel compounds due to their speed, low cost, and amenability to high-throughput formats.[16] This section provides detailed protocols for three commonly used assays.

Protocol 1: Assessing Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 20,000 cells/well) and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with a range of concentrations of the novel compound for the desired exposure period (e.g., 24-72 hours).[16] Include appropriate controls (vehicle, positive control for cytotoxicity).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-